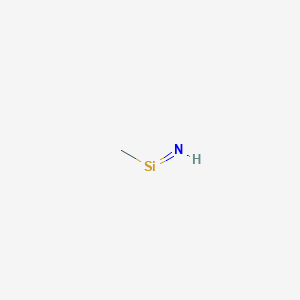
CID 78061008
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methylsilanimine is an organosilicon compound characterized by the presence of a silicon-nitrogen double bond
Preparation Methods
1-Methylsilanimine can be synthesized through several methods. One common approach involves the reaction of methylamine with chlorosilanes under controlled conditions. The reaction typically proceeds as follows:
CH3NH2+R3SiCl→CH3SiNH2+R3SiCl
In industrial settings, the production of 1-Methylsilanimine may involve more complex processes, including the use of catalysts to enhance yield and selectivity. For example, nickel-supported silica catalysts have been explored for their effectiveness in various silicon-based reactions .
Chemical Reactions Analysis
1-Methylsilanimine undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or ozone, leading to the formation of silanols or siloxanes.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of silanes.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles such as amines or alcohols replace the methyl group attached to the silicon atom.
Common reagents and conditions for these reactions include acidic or basic environments, varying temperatures, and the presence of catalysts to facilitate the reactions. Major products formed from these reactions include silanols, siloxanes, and substituted silanes .
Scientific Research Applications
1-Methylsilanimine has found applications in various scientific research fields:
Chemistry: It is used as a precursor in the synthesis of more complex organosilicon compounds.
Biology: Research has explored its potential as a building block for biologically active molecules.
Medicine: Studies are investigating its use in drug delivery systems due to its unique chemical properties.
Industry: It is utilized in the production of advanced materials, including coatings and sealants
Mechanism of Action
The mechanism by which 1-Methylsilanimine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The silicon-nitrogen double bond plays a crucial role in these interactions, influencing the compound’s reactivity and stability. Pathways involved include the modulation of oxidative stress and the regulation of enzymatic activity .
Comparison with Similar Compounds
1-Methylsilanimine can be compared with other organosilicon compounds such as trimethylsilylamine and dimethylsilylamine. While these compounds share similar structural features, 1-Methylsilanimine is unique due to its specific reactivity and potential applications. Similar compounds include:
- Trimethylsilylamine
- Dimethylsilylamine
- Methyltrichlorosilane
These compounds differ in their chemical properties and applications, highlighting the distinctiveness of 1-Methylsilanimine .
Properties
Molecular Formula |
CH4NSi |
|---|---|
Molecular Weight |
58.134 g/mol |
InChI |
InChI=1S/CH4NSi/c1-3-2/h2H,1H3 |
InChI Key |
JPOBSOYNBAZDMQ-UHFFFAOYSA-N |
Canonical SMILES |
C[Si]=N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















